4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido-pyrimidinone core, a tetrahydro ring, and an oxazolidinyl-imino-methyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido-Pyrimidinone Core: This can be achieved through the condensation of a pyridine derivative with a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydro Ring: Hydrogenation of the pyrido-pyrimidinone core using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Oxazolidinyl-Imino-Methyl Group: This step involves the reaction of the intermediate with an oxazolidinone derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the oxazolidinyl-imino-methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidino group using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids at the tetrahydro ring.
Reduction: Formation of secondary amines or alcohols from the oxazolidinyl-imino-methyl group.
Substitution: Formation of alkylated or acylated derivatives at the piperidino group.
Scientific Research Applications
4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinyl-imino-methyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition of enzyme activity. The piperidino group may interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido(1,2-a)pyrimidin-4-one: Lacks the tetrahydro ring and oxazolidinyl-imino-methyl group.
6,7,8,9-Tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one: Lacks the oxazolidinyl-imino-methyl group.
3-(((2-Oxo-3-oxazolidinyl)imino)methyl)-2-piperidino-4H-pyrido(1,2-a)pyrimidin-4-one: Lacks the tetrahydro ring.
Uniqueness
The uniqueness of 4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the tetrahydro ring, oxazolidinyl-imino-methyl group, and piperidino group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
35851-96-8 |
---|---|
Molecular Formula |
C17H23N5O3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[(E)-(4-oxo-2-piperidin-1-yl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H23N5O3/c23-16-13(12-18-22-10-11-25-17(22)24)15(20-7-3-1-4-8-20)19-14-6-2-5-9-21(14)16/h12H,1-11H2/b18-12+ |
InChI Key |
WGPVGSNGYPUHBZ-LDADJPATSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=C(C(=O)N3CCCCC3=N2)/C=N/N4CCOC4=O |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N3CCCCC3=N2)C=NN4CCOC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.